molecular formula C5H7BrN2S B14916210 4-(Bromomethyl)-5-methyl-1,3-thiazol-2-amine

4-(Bromomethyl)-5-methyl-1,3-thiazol-2-amine

Cat. No.: B14916210
M. Wt: 207.09 g/mol
InChI Key: SEUQEHUCCXNTCL-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-5-methylthiazol-2-amine is a heterocyclic organic compound that features a thiazole ring substituted with a bromomethyl group at the 4-position and a methyl group at the 5-position. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Bromomethyl)-5-methylthiazol-2-amine typically involves the bromination of 5-methylthiazol-2-amine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds as follows:

  • Dissolve 5-methylthiazol-2-amine in an appropriate solvent such as dichloromethane.
  • Add N-bromosuccinimide and azobisisobutyronitrile to the solution.
  • Reflux the mixture for several hours until the reaction is complete.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods: Industrial production of 4-(Bromomethyl)-5-methylthiazol-2-amine may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-(Bromomethyl)-5-methylthiazol-2-amine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents (e.g., DMF, DMSO) under mild heating.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether solvents.

Major Products:

    Nucleophilic Substitution: Formation of azido, thiocyanato, or amino derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of dihydrothiazole derivatives.

Scientific Research Applications

4-(Bromomethyl)-5-methylthiazol-2-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Employed in the development of enzyme inhibitors and probes for studying biological pathways.

    Medicine: Investigated for its potential as an antimicrobial and anticancer agent.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-5-methylthiazol-2-amine involves its interaction with biological targets through its reactive bromomethyl group. This group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modification of their activity. The thiazole ring may also interact with specific receptors or enzymes, modulating their function and affecting cellular pathways.

Comparison with Similar Compounds

    4-(Chloromethyl)-5-methylthiazol-2-amine: Similar structure but with a chloromethyl group instead of bromomethyl.

    4-(Methylthio)-5-methylthiazol-2-amine: Contains a methylthio group at the 4-position.

    5-Methylthiazol-2-amine: Lacks the bromomethyl group.

Comparison: 4-(Bromomethyl)-5-methylthiazol-2-amine is unique due to the presence of the bromomethyl group, which imparts higher reactivity compared to its chloro and methylthio analogs. This increased reactivity makes it a valuable intermediate in organic synthesis and a potent agent in biological applications.

Properties

Molecular Formula

C5H7BrN2S

Molecular Weight

207.09 g/mol

IUPAC Name

4-(bromomethyl)-5-methyl-1,3-thiazol-2-amine

InChI

InChI=1S/C5H7BrN2S/c1-3-4(2-6)8-5(7)9-3/h2H2,1H3,(H2,7,8)

InChI Key

SEUQEHUCCXNTCL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)N)CBr

Origin of Product

United States

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